

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Valerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl valerate

Cat. No.: B166316

[Get Quote](#)

This guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of **methyl valerate**, intended for researchers, scientists, and professionals in drug development. It details the primary fragmentation pathways, presents quantitative data on ion abundance, and outlines the experimental methodologies employed in generating these data.

Introduction to the Mass Spectrometry of Methyl Valerate

Methyl valerate ($C_6H_{12}O_2$), also known as methyl pentanoate, is a fatty acid methyl ester. Its analysis by mass spectrometry, particularly using electron ionization (EI), reveals a characteristic fragmentation pattern that is crucial for its identification and structural elucidation. The molecular ion (M^{+}) of **methyl valerate** has a mass-to-charge ratio (m/z) of 116.^{[1][2]} Upon ionization, the molecule undergoes several predictable fragmentation reactions, leading to a series of fragment ions that constitute its mass spectrum.

Primary Fragmentation Pathways

The fragmentation of the **methyl valerate** molecular ion is dominated by three principal mechanisms: the McLafferty rearrangement, α -cleavage, and σ -cleavage of the alkyl chain.

2.1. McLafferty Rearrangement

The most prominent fragmentation pathway for **methyl valerate** is the McLafferty rearrangement, a characteristic reaction of molecules containing a keto group and a γ -

hydrogen.[1][3] This process involves the intramolecular transfer of a hydrogen atom from the γ -carbon to the carbonyl oxygen, followed by the cleavage of the α - β carbon-carbon bond. This rearrangement results in the formation of a resonance-stabilized enol radical cation at m/z 74, which is often the base peak in the spectrum, and a neutral ethylene molecule.[1]

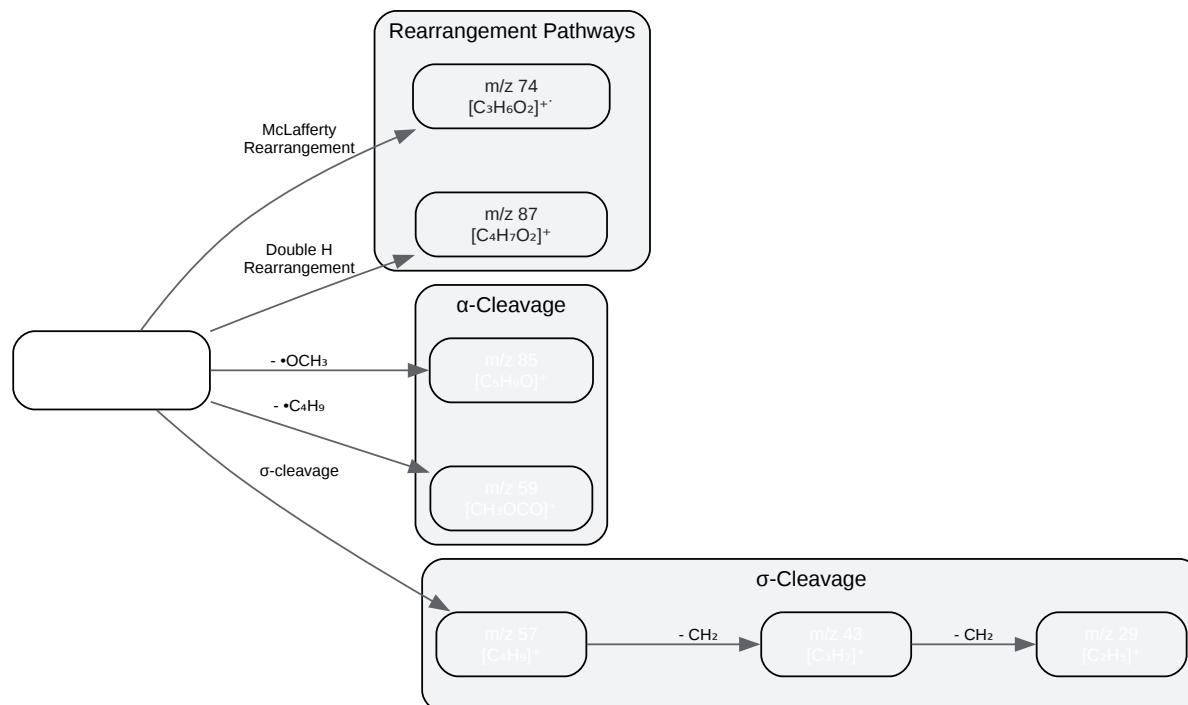
A related rearrangement can also occur, involving a double hydrogen transfer, which leads to a fragment ion at m/z 87.[1][4]

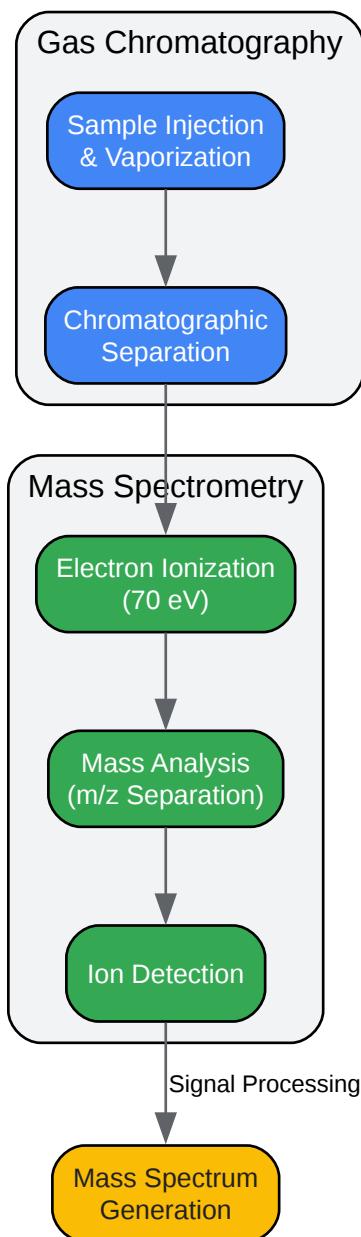
2.2. α -Cleavage

Alpha-cleavage involves the homolytic cleavage of the bond adjacent to the carbonyl group. For **methyl valerate**, this can result in the loss of the methoxy group ($\bullet\text{OCH}_3$) to form an acylium ion at m/z 85, or the loss of the butyl group ($\bullet\text{C}_4\text{H}_9$) to form a methoxycarbonyl cation at m/z 59.[1]

2.3. σ -Cleavage

Cleavage of the sigma bonds within the alkyl chain (butyl group) leads to a series of aliphatic fragment ions. These are typically observed at m/z values corresponding to $\text{C}_n\text{H}_{2n+1}^+$, such as m/z 57 ($[\text{C}_4\text{H}_9]^+$), m/z 43 ($[\text{C}_3\text{H}_7]^+$), and m/z 29 ($[\text{C}_2\text{H}_5]^+$).[1][4] Another significant fragment at m/z 42 is attributed to the complementary McLafferty rearrangement ion, $[\text{C}_3\text{H}_6]^+$.[4]


Quantitative Fragmentation Data


The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectrum of **methyl valerate**, with data compiled from the NIST database.

m/z	Relative Intensity (%)	Proposed Fragment Ion	Fragmentation Pathway
116	5	$[\text{C}_6\text{H}_{12}\text{O}_2]^{+}\cdot$ (Molecular Ion)	-
87	25	$[\text{C}_4\text{H}_7\text{O}_2]^{+}$	Double Hydrogen Rearrangement
85	10	$[\text{C}_5\text{H}_9\text{O}]^{+}$	α -Cleavage (loss of $\cdot\text{OCH}_3$)
74	100	$[\text{C}_3\text{H}_6\text{O}_2]^{+}\cdot$	McLafferty Rearrangement
59	15	$[\text{CH}_3\text{OCO}]^{+}$	α -Cleavage (loss of $\cdot\text{C}_4\text{H}_9$)
57	20	$[\text{C}_4\text{H}_9]^{+}$	σ -Cleavage
43	30	$[\text{C}_3\text{H}_7]^{+}$	σ -Cleavage
42	18	$[\text{C}_3\text{H}_6]^{+}\cdot$	Complementary McLafferty Rearrangement
29	15	$[\text{C}_2\text{H}_5]^{+}$	σ -Cleavage

Visualization of Fragmentation Pathways

The logical relationships of the key fragmentation pathways of **methyl valerate** are depicted in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Methyl valerate [webbook.nist.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03577A [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Valerate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166316#methyl-valerate-mass-spectrometry-fragmentation-pattern>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com